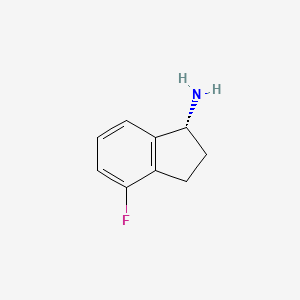

(R)-4-Fluoro-indan-1-ylamine

Description

(R)-4-Fluoro-indan-1-ylamine (CAS: 1637635-81-4) is a chiral amine derivative of the indan scaffold, characterized by a fluorine substituent at the 4-position of the bicyclic indan ring system and an amine group at the 1-position. This compound is enantiomerically pure (R-configuration), which is critical for applications in asymmetric synthesis and pharmaceutical development. It is commercially available with a purity of 95% (QE-0831, MFCD07373912) . The fluorine atom introduces electronic and steric effects that influence reactivity, solubility, and binding interactions, making it a valuable intermediate in medicinal chemistry and material science.

Properties

IUPAC Name |

(1R)-4-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMRBDZNUKOAC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Fluoro-indan-1-ylamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-Fluoro-indan-1-one.

Reduction: The ketone group in 4-Fluoro-indan-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

Industrial Production Methods: Industrial production of ®-4-Fluoro-indan-1-ylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure the desired enantiomer is produced.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ®-4-Fluoro-indan-1-ylamine can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines or other derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Imines or oximes.

Reduction: Secondary amines.

Substitution: Various substituted indan-1-ylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

(R)-4-Fluoro-indan-1-ylamine is recognized for its potential as a precursor in the synthesis of various pharmaceuticals. Its unique bicyclic structure allows for the introduction of diverse functional groups, which can lead to the development of compounds with targeted biological activities. The fluorine atom in the compound enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Biological Activity

Research indicates that derivatives of this compound may exhibit interesting biological properties. For instance, studies have suggested that fluorinated compounds can modulate enzyme activity and influence receptor interactions, which are critical for therapeutic efficacy .

Synthetic Utility

Organic Synthesis

The amine group in this compound is a versatile nucleophile, enabling it to participate in various organic reactions such as nucleophilic substitutions and coupling reactions. This reactivity can be harnessed to synthesize complex molecules that are otherwise challenging to produce .

Comparison with Related Compounds

The following table summarizes key structural features and potential applications of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (S)-4-Fluoro-indan-1-ylamine | Chiral version with opposite configuration | Potentially different biological activities |

| 4-Chloro-indan-1-ylamine | Chlorine atom at the 4th position | Different reactivity due to chlorine substitution |

| Indan-1-ylamine | Lacks fluorine substitution | Simpler structure without fluorinated properties |

| (R)-4-Methyl-indan-1-ylamine | Methyl group at the 4th position | Different chemical reactivity due to methylation |

Case Studies and Research Findings

Case Study: Fluorinated Nucleosides

Fluorination has been extensively utilized in medicinal chemistry, particularly for nucleoside analogues. The incorporation of fluorine into nucleosides has been shown to enhance their antiviral properties. For example, compounds modified at specific positions of the ribose ring have led to successful antiviral agents like Sofosbuvir, highlighting the significance of fluorinated structures in therapeutic development .

Research Insights on Protein Kinases

Recent studies have focused on the development of small molecule inhibitors targeting protein kinases associated with various cancers. The rational design of heterocyclic compounds has shown promise in inhibiting kinase activity, suggesting that similar strategies could be applied to derivatives of this compound for anticancer drug development .

Mechanism of Action

The mechanism of action of ®-4-Fluoro-indan-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated Indan/Indazole Amines

| Compound Name | CAS Number | Purity | Core Structure | Fluorine Position | Stereochemistry | Salt Form |

|---|---|---|---|---|---|---|

| This compound | 1637635-81-4 | 95% | Indan | 4 | R | Free amine |

| (R)-6-Fluoro-indan-1-ylamine | 790208-54-7 | 95% | Indan | 6 | R | Free amine |

| This compound hydrochloride | 1637540-45-4 | 95% | Indan | 4 | R | Hydrochloride |

| (S)-6-Fluoro-indan-1-ylamine hydrochloride | 1391354-92-9 | 95% | Indan | 6 | S | Hydrochloride |

| 6-Fluoro-2H-indazol-3-amine | 404827-75-4 | 97% | Indazole | 6 | N/A | Free amine |

Key Observations:

Fluorine Positional Isomerism :

- The 4-fluoro substitution in this compound vs. 6-fluoro in (R)-6-Fluoro-indan-1-ylamine alters steric accessibility and electronic distribution. The 4-position fluorine in the indan system may enhance para-directed reactivity in electrophilic substitution, whereas the 6-position fluorine could influence meta-regioselectivity .

Stereochemical Impact :

- The R-configuration in this compound contrasts with the S-enantiomer in (S)-6-Fluoro-indan-1-ylamine hydrochloride. Enantiomeric purity is crucial for chiral recognition in drug-receptor interactions, as seen in protease inhibitors or kinase-targeted therapies .

Salt Forms :

- Hydrochloride salts (e.g., QC-5631) improve aqueous solubility compared to free amines, facilitating formulation in biological assays. However, free amines (e.g., QE-0831) are preferred for organic solvent-based reactions .

Core Structure Variation: 6-Fluoro-2H-indazol-3-amine (QW-3245) replaces the indan scaffold with an indazole system.

Research Implications

- Pharmacological Relevance : Fluorinated indanamines are explored as intermediates for dopamine D3 receptor ligands, where fluorine position and stereochemistry modulate selectivity .

- Synthetic Utility : The hydrochloride salt of this compound (QC-5631) is advantageous in peptide coupling reactions due to its stability under acidic conditions .

Biological Activity

(R)-4-Fluoro-indan-1-ylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Structural Characteristics

This compound is characterized by the following features:

- Fluorine Substitution : The presence of a fluorine atom at the 4th position of the indan structure may influence its biological properties.

- Chiral Configuration : The "(R)" designation indicates its specific stereochemistry, which can significantly affect interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, primarily due to its amine group, which can act as a nucleophile. This property allows it to participate in biochemical reactions that could lead to therapeutic effects.

- Nucleophilic Activity : The amine group can engage in nucleophilic substitution reactions, potentially interacting with electrophilic sites in biological molecules.

- Receptor Modulation : Compounds similar to this compound have been studied for their ability to modulate receptors involved in various signaling pathways, including those related to cancer and inflammation.

Data Table: Comparison of Biological Activities

Case Study 1: Anticancer Activity

A study explored the potential of this compound derivatives as HIF-2α inhibitors. These compounds showed promise in reducing tumor growth in preclinical models, suggesting that the fluorinated indan structure may enhance binding affinity to target proteins involved in cancer progression .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of this compound on neurotransmitter systems. Preliminary results indicated that it might influence serotonin receptors, which could have implications for mood disorders .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- In Vitro Studies : Experiments demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

- In Vivo Efficacy : Animal models treated with this compound showed significant reductions in tumor size compared to controls, supporting its therapeutic potential .

Q & A

Q. How can researchers verify the enantiomeric purity of (R)-4-Fluoro-indan-1-ylamine?

Methodological Answer: Enantiomeric purity is critical for stereospecific applications. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) to separate enantiomers, comparing retention times with standards. Alternatively, NMR spectroscopy with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can resolve diastereomeric complexes. Ensure >95% purity via quantitative integration of diagnostic peaks .

Q. What spectroscopic techniques are suitable for characterizing the fluorine substituent in this compound?

Methodological Answer:

- 19F NMR : Directly identifies the fluorine environment, with chemical shifts typically between -100 to -150 ppm for aromatic fluorides.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., natural abundance of 18F vs. 19F).

- IR Spectroscopy : Detect C-F stretching vibrations (~1100–1250 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers design a stability study for this compound under varying pH conditions?

Methodological Answer: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC-UV at intervals (0, 7, 14 days). Use Arrhenius kinetics to predict shelf life. Include controls (e.g., inert atmosphere) to isolate pH-specific degradation pathways .

Advanced Research Questions

Q. What computational methods can predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., monoamine oxidases).

- QSAR Models : Train regression models on fluorinated indanamine analogs to correlate substituent effects (e.g., Hammett σ constants) with activity.

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity. Validate predictions with in vitro assays .

Q. How can conflicting data on the compound’s pharmacokinetic properties be resolved?

Methodological Answer:

- Systematic Replication : Repeat assays (e.g., microsomal stability tests) under standardized conditions.

- Meta-Analysis : Pool data from independent studies using random-effects models to account for variability.

- Error Source Analysis : Check for batch-to-batch impurities (via LC-MS) or species-specific metabolic differences (e.g., human vs. rodent liver microsomes) .

Q. What strategies mitigate racemization during the synthesis of this compound?

Methodological Answer:

- Low-Temperature Reactions : Conduct alkylations/aminations at ≤0°C to reduce kinetic resolution.

- Chiral Auxiliaries : Use (S)-proline derivatives to stabilize intermediates.

- In Situ Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) during reaction progression. Optimize protecting groups (e.g., Boc vs. Fmoc) to sterically hinder racemization .

Q. How does the fluorine substituent influence the compound’s binding affinity in receptor assays?

Methodological Answer: Perform competitive binding assays with and without fluorine:

- Synthesize non-fluorinated analogs as controls.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure ΔG binding.

- Compare electrostatic potential maps (via DFT) to identify fluorine’s role in hydrogen bonding or hydrophobic interactions .

Data Management & Reporting

Q. How should researchers handle raw data from pharmacological studies on this compound?

Methodological Answer:

- FAIR Principles : Store raw spectra, chromatograms, and assay results in repositories (e.g., Zenodo) with unique DOIs.

- Appendix Inclusion : Place large datasets (e.g., NMR peak lists) in supplementary materials, summarizing key processed data (e.g., IC50 values) in the main text.

- Metadata Tagging : Annotate files with synthesis dates, instrument parameters, and analyst IDs for reproducibility .

Q. What frameworks ensure ethical rigor in studies involving this compound?

Methodological Answer:

- FINER Criteria : Evaluate if the research is Feasible, Interesting, Novel, Ethical, and Relevant.

- Institutional Review : Submit protocols to ethics boards for hazard assessment (e.g., fluorinated compound toxicity).

- Conflict Disclosure : Declare funding sources and intellectual property ties in publications .

Future Directions

What unresolved questions warrant further investigation?

Methodological Answer:

- Metabolite Profiling : Use HRMS/MS to identify unknown degradation products in hepatic assays.

- Cross-Disciplinary Studies : Integrate cheminformatics (e.g., MolSoft) with neuropharmacology to explore blood-brain barrier penetration.

- Crystallography : Resolve 3D structures of protein-ligand complexes to guide rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.